molecular formula C21H15Cl2N3O3S2 B2609175 N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291849-69-8

N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2609175
CAS RN: 1291849-69-8
M. Wt: 492.39
InChI Key: CZRIXQJMCVEORW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15Cl2N3O3S2 and its molecular weight is 492.39. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis and Quantum Computational Approach

A study characterized an antiviral active molecule similar in structure to N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, focusing on obtaining vibrational signatures via Raman and Fourier transform infrared spectroscopy. Ab initio calculations compared with experimental results revealed insights into the molecule's geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions leading to molecular stability. Hirshfeld surface analysis provided an understanding of intermolecular contacts within the crystal structure. The study also explored pharmacokinetic properties through adsorption, distribution, metabolism, excretion, and toxicity results, showing inhibition activity against viruses (Mary, Pradhan, & James, 2022).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Research into thieno[3,2-d]pyrimidine derivatives, closely related to the chemical compound , demonstrated significant antitumor activity. The synthesis of novel derivatives and their evaluation against human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), showed potent anticancer activity comparable to doxorubicin. Certain compounds were identified as nearly as active as doxorubicin, exhibiting marked growth inhibition, highlighting the potential of thieno[3,2-d]pyrimidine scaffolds in cancer treatment (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity Against Enzymes

Another study focused on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The compounds demonstrated potent dual inhibitory activities, with specific derivatives being the most potent known dual inhibitors of human TS and DHFR to date. This research indicates the scaffold's conducive nature for dual human TS-DHFR inhibitory activity, presenting a promising avenue for therapeutic applications (Gangjee, Qiu, Li, & Kisliuk, 2008).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3S2/c1-29-17-5-3-2-4-16(17)26-20(28)19-15(6-7-30-19)25-21(26)31-11-18(27)24-14-9-12(22)8-13(23)10-14/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIXQJMCVEORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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